3-(2,4-Dichlorophenyl)-7-hydrazinyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine
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Overview
Description
3-(2,4-Dichlorophenyl)-7-hydrazinyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by the presence of a dichlorophenyl group, a hydrazinyl group, and two methyl groups attached to the pyrazolo[1,5-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorophenyl)-7-hydrazinyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine typically involves the following steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: The core structure can be synthesized through the condensation of appropriate pyrazole and pyrimidine precursors. For instance, a common method involves the reaction of 3-amino-2,4-dichlorobenzonitrile with 3,5-dimethylpyrazole in the presence of a base such as potassium carbonate.
Introduction of the Hydrazinyl Group: The hydrazinyl group can be introduced by reacting the intermediate compound with hydrazine hydrate under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dichlorophenyl)-7-hydrazinyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.
Reduction: The dichlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The chlorine atoms on the dichlorophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Phenyl derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 3-(2,4-Dichlorophenyl)-7-hydrazinyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3-(2,4-Dichlorophenyl)-7-methyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine: Similar structure but lacks the hydrazinyl group.
3-(2,4-Dichlorophenyl)-7-amino-2,5-dimethylpyrazolo[1,5-a]pyrimidine: Similar structure but has an amino group instead of a hydrazinyl group.
Uniqueness
3-(2,4-Dichlorophenyl)-7-hydrazinyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine is unique due to the presence of the hydrazinyl group, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C14H13Cl2N5 |
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Molecular Weight |
322.2 g/mol |
IUPAC Name |
[3-(2,4-dichlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]hydrazine |
InChI |
InChI=1S/C14H13Cl2N5/c1-7-5-12(19-17)21-14(18-7)13(8(2)20-21)10-4-3-9(15)6-11(10)16/h3-6,19H,17H2,1-2H3 |
InChI Key |
ULTKZRIGAGRUED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NN)C)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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